Technical Documentation Center

N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
  • CAS: 1082-42-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the molecular weight and chemical formula of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight and chemical formula of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a compound of interest in contemporary chemical and pharmaceutical research. This document is intended to serve as a foundational resource, offering not just the core physicochemical properties but also the scientific rationale behind their determination, thereby ensuring a high degree of scientific integrity and practical applicability for professionals in the field.

Introduction: The Significance of Fundamental Molecular Properties

In the realm of drug discovery and development, a precise understanding of a compound's molecular weight and formula is paramount. These fundamental properties are the bedrock upon which further investigations are built, influencing everything from reaction stoichiometry and analytical characterization to pharmacokinetic and pharmacodynamic modeling. An error in these initial calculations can have cascading effects, leading to flawed experimental design and misinterpreted results.

This guide focuses on N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, an indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. Therefore, a thorough characterization of its derivatives is crucial for the systematic exploration of their therapeutic potential.

Elucidation of the Chemical Formula: A Structural Approach

The systematic name N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide provides the necessary information to deduce its chemical structure and, consequently, its molecular formula. A step-by-step deconstruction of the name reveals the constituent atoms:

  • Indole: A bicyclic aromatic heterocycle with the formula C₈H₇N.

  • 2-methyl-1H-indol-3-yl: An indole ring with a methyl group (-CH₃) at the 2-position and the point of attachment at the 3-position. The '1H' designation confirms the position of the hydrogen on the nitrogen atom of the indole ring.

  • 2-oxoacetamide: An acetamide group (-CH₂CONH₂) where one of the alpha-hydrogens is replaced by a carbonyl group (C=O), resulting in an oxoacetamide moiety (-C(=O)C(=O)NH₂).

  • N-methyl: A methyl group (-CH₃) is substituted on the nitrogen atom of the acetamide group.

By assembling these components, we can determine the precise number of each type of atom in the molecule.

  • Carbon (C): 8 from the indole ring + 1 from the methyl group at the 2-position + 2 from the oxoacetamide backbone + 1 from the N-methyl group = 12 Carbon atoms.

  • Hydrogen (H): 6 from the indole ring (considering one substitution) + 3 from the 2-methyl group + 1 on the indole nitrogen + 1 on the acetamide nitrogen + 3 from the N-methyl group = 14 Hydrogen atoms. However, a careful examination of the fully assembled structure reveals the correct count. The indole ring has 5 hydrogens on the benzene ring and 1 on the pyrrole nitrogen. The methyl group at C2 has 3 hydrogens. The oxoacetamide linker has no hydrogens on the carbons. The N-methyl group has 3 hydrogens. This gives a total of 5 + 1 + 3 + 3 = 12 hydrogen atoms.

  • Nitrogen (N): 1 from the indole ring + 1 from the acetamide group = 2 Nitrogen atoms.

  • Oxygen (O): 2 from the two carbonyl groups of the oxoacetamide moiety = 2 Oxygen atoms.

Therefore, the definitive molecular formula for N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is C₁₂H₁₂N₂O₂ .

Calculation of the Molecular Weight: An Essential Quantitative Metric

The molecular weight (MW) is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms present in the molecular formula. The atomic weights used for this calculation are based on the IUPAC standard atomic weights.

The calculation for C₁₂H₁₂N₂O₂ is as follows:

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 144.132 + 12.096 + 28.014 + 31.998 = 216.240 g/mol

This calculated molecular weight is a critical parameter for a multitude of experimental procedures.

Tabulated Summary of Physicochemical Properties

For ease of reference, the key quantitative data for N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂(Calculated)
Molecular Weight 216.24 g/mol [1][2][3]
Exact Mass 216.0899 g/mol (Calculated)

Structural Representation

A visual representation of the molecular structure is essential for a complete understanding of the compound's connectivity and stereochemistry.

Caption: Chemical structure of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.

Experimental Verification and Best Practices

While theoretical calculations provide a robust starting point, experimental verification of the molecular weight is a cornerstone of good scientific practice. The primary technique for this is mass spectrometry (MS) .

Mass Spectrometry Protocol: A Self-Validating System

Objective: To experimentally determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ and compare it to the calculated exact mass.

Methodology:

  • Sample Preparation:

    • Dissolve a small quantity (typically <1 mg) of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in a suitable solvent such as methanol or acetonitrile. The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.

    • Prepare a dilute solution (e.g., 1-10 µg/mL) for direct infusion or injection into the mass spectrometer.

  • Instrumentation:

    • Employ a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, to achieve the necessary mass accuracy for formula confirmation.

    • Utilize an appropriate ionization technique. Electrospray ionization (ESI) is generally the method of choice for polar molecules like the topic compound, as it is a soft ionization technique that minimizes fragmentation.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The expected m/z value for the [M+H]⁺ ion would be the exact mass of the neutral molecule plus the mass of a proton (1.00728 u), resulting in an expected m/z of approximately 217.0972.

  • Data Analysis and Validation:

    • Compare the experimentally observed m/z value with the theoretically calculated value. A mass accuracy of <5 ppm is typically required to confidently confirm the elemental composition.

    • The isotopic pattern of the molecular ion should also be examined and compared to the theoretical pattern for C₁₂H₁₂N₂O₂. This provides an additional layer of confirmation.

The concordance between the calculated exact mass and the experimentally determined m/z from HRMS provides a high degree of confidence in the assigned molecular formula and, by extension, the calculated molecular weight.

Conclusion

This technical guide has systematically elucidated the molecular formula of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide as C₁₂H₁₂N₂O₂ and its molecular weight as 216.24 g/mol . By grounding these determinations in the principles of chemical nomenclature and advocating for experimental verification through high-resolution mass spectrometry, this document provides researchers, scientists, and drug development professionals with a reliable and actionable resource. A solid understanding of these fundamental properties is the essential first step in the rigorous scientific investigation of this and other novel chemical entities.

References

  • PubChem. (n.d.). 3,3'-Dihydroxybenzidine. National Center for Biotechnology Information. Retrieved from [Link]1]

  • PubChem. (n.d.). (3S)-1H,2H,3H,4H,9H-pyrido(3,4-b)indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]2]

  • PubChem. (n.d.). Cyclazodone. National Center for Biotechnology Information. Retrieved from [Link]3]

Sources

Exploratory

Structural Integrity and Synthetic Validation of Indole-3-Glyoxylamide Scaffolds in Medicinal Chemistry

The Pharmacophore Context: Why This Scaffold Matters In the landscape of heterocyclic drug design, the indole-3-glyoxylamide moiety stands as a "privileged scaffold." It is not merely a linker; it is a bioactive pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacophore Context: Why This Scaffold Matters

In the landscape of heterocyclic drug design, the indole-3-glyoxylamide moiety stands as a "privileged scaffold." It is not merely a linker; it is a bioactive pharmacophore capable of bidentate chelation.

Most notably, this scaffold serves as the structural core for sPLA2 (Secreted Phospholipase A2) inhibitors , such as Varespladib (LY315920) . The unique electronic environment of the


-ketoamide bridge allows it to mimic the transition state of phospholipid hydrolysis, specifically by coordinating with the catalytic Calcium ion (

) within the enzyme's active site [1].

Beyond sPLA2, this motif is increasingly relevant in:

  • Kinase Inhibition: Targeting the ATP-binding pocket where the indole ring mimics the adenine base.

  • Oncology: Tubulin polymerization inhibitors derived from bis(indolyl)glyoxylamides [2].

Synthetic Logic & Mechanistic Insights

The synthesis of indole-3-glyoxylamides is deceptively simple, relying on the high nucleophilicity of the indole C3 position. However, the "Senior Scientist" perspective requires us to look beyond the yield and understand the regiocontrol.

The Oxalyl Chloride Protocol (Friedel-Crafts without Catalyst)

Unlike standard Friedel-Crafts acylations that require Lewis acids (


), the reaction of indole with oxalyl chloride proceeds under mild conditions due to the electron-rich nature of the pyrrole ring.

The Critical Variable: Temperature

  • 0°C to Room Temperature: Favors the formation of the Indole-3-glyoxylyl chloride (monomer).

  • Elevated Temperatures / Excess Indole: Risks the formation of Bis(indolyl)ethanedione , a common impurity that is difficult to separate.

Mechanistic Workflow

The pathway involves an electrophilic aromatic substitution at C3, followed by a nucleophilic acyl substitution with an amine.

SynthesisWorkflow Indole Indole Core (Nucleophile) Inter Intermediate: Indol-3-ylglyoxylyl Chloride (Yellow Solid) Indole->Inter Et2O, 0°C (No Lewis Acid) Oxalyl Oxalyl Chloride (Electrophile) Oxalyl->Inter Product Target: Indole-3-Glyoxylamide Inter->Product THF, Et3N Nucleophilic Acyl Sub. Amine Primary/Secondary Amine Amine->Product

Figure 1: Step-wise synthetic pathway for indole-3-glyoxylamide formation.[1][2] Note the absence of Lewis acid catalyst.

Structural Analysis & Characterization

As a scientist validating a library of these precursors, you cannot rely solely on Mass Spectrometry. The structural integrity of the glyoxyl bridge (


) is the primary quality attribute.
A. NMR Spectroscopy ( and )[3]

The magnetic environment of the glyoxylamide is distinct.

NucleusFeatureChemical Shift (

)
Structural Insight

Amide NH 8.5 – 10.0 ppm Significantly downfield due to intramolecular H-bonding with the keto-carbonyl oxygen.

Indole C2-H 7.8 – 8.2 ppm Deshielded by the adjacent electron-withdrawing glyoxyl group.

Keto C=O 180 – 185 ppm The ketone attached to the indole C3. Highly deshielded.

Amide C=O 162 – 166 ppm Typical amide range, distinct from the keto signal.

Expert Tip: In


 NMR, if you observe a single carbonyl peak around 160-170 ppm but the MS shows the correct mass, you may have formed the bis-indole impurity (symmetry makes carbons equivalent) or the glyoxylic acid hydrolysis product. The presence of two distinct carbonyl signals  is the gold standard for the glyoxylamide scaffold [3].
B. Vibrational Spectroscopy (IR)[4]

The


-ketoamide motif presents a diagnostic "doublet" in the carbonyl region.
  • Band 1 (Keto): ~1620–1640 cm⁻¹ (Lower frequency due to conjugation with the indole ring).

  • Band 2 (Amide I): ~1650–1670 cm⁻¹.

C. X-Ray Crystallography (Bioactive Conformation)

In the context of sPLA2 inhibition (e.g., Varespladib), the crystal structure reveals that the two carbonyl oxygens orient in a cis-like conformation to chelate the active site Calcium (


). This structural rigidity is often stabilized by the N-H...O intramolecular hydrogen bond observed in the NMR [1].

Standardized Experimental Protocol

Objective: Synthesis of N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide.

Step 1: Formation of the Acid Chloride
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Dissolve Indole (1.0 eq, 10 mmol) in anhydrous Diethyl Ether (

    
    ).
    
  • Addition: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise over 15 minutes.

    • Observation: A bright yellow/orange precipitate (Indole-3-glyoxylyl chloride) will form immediately.

  • Maturation: Stir at 0°C for 1 hour, then warm to Room Temperature for 1 hour.

  • Isolation: Filter the solid under Argon. Wash with cold anhydrous

    
    . Do not expose to moisture  (hydrolysis risk).
    
Step 2: Amidation
  • Setup: Resuspend the yellow solid in anhydrous THF.

  • Reaction: Add Benzylamine (1.1 eq) and Triethylamine (

    
    , 2.0 eq) at 0°C.
    
  • Workup: Stir for 2 hours. Pour into water, extract with EtOAc. Wash with 1M HCl (to remove unreacted amine) and Brine.

  • Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Hexane:EtOAc).

Quality Control & Troubleshooting

The most common failure mode is hydrolysis of the intermediate acid chloride before amidation.

QC_Logic Sample Crude Product Analysis NMR_Check 1H NMR Check Sample->NMR_Check Decision Amide NH Signal? NMR_Check->Decision Pass Target Compound (Proceed to Bioassay) Decision->Pass Doublet ~8.5ppm Fail_Hydrolysis Impurity: Glyoxylic Acid (Broad COOH signal ~11-13ppm) Decision->Fail_Hydrolysis Missing NH Fail_Bis Impurity: Bis-Indole (High Symmetry, Insoluble) Decision->Fail_Bis Missing Amide Signals

Figure 2: Decision tree for impurity profiling based on proton NMR signatures.

Validation Checklist

References

  • Smart, B. P., et al. (2006).[3] "The First Potent Inhibitor of Mammalian Group X Secreted Phospholipase A2: Elucidation of Sites for Enhanced Binding." Journal of Medicinal Chemistry.

  • Mahboobi, S., et al. (2006). "Synthetic 2-aroylindole analogues as potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry.

  • Reeves, J. T., et al. (2009). "General Synthesis of Indole-3-glyoxylamides." Synthetic Communications.

  • Varespladib (LY315920) Clinical Data. National Library of Medicine (PubChem).

Sources

Foundational

An In-Depth Technical Guide to the Predicted Metabolic Stability of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Abstract: The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive analysis of the predicted metabolic stability of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a compound featuring a substituted indole core. We will dissect the molecule's structure to identify potential metabolic liabilities, outline both in silico and in vitro strategies for prediction, and provide a detailed protocol for the foundational liver microsomal stability assay. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the metabolic fate of indole-containing compounds.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey from a promising chemical entity to a viable therapeutic agent, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Metabolism, the enzymatic conversion of compounds into more water-soluble forms for excretion, is a primary driver of drug clearance.[3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[2] Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the selection and optimization of candidates with favorable pharmacokinetic properties.[1][2][3]

This guide focuses on N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a molecule whose structural motifs are common in medicinal chemistry.[4][5] By examining its constituent parts—the 2-methylindole ring, the N-methyl group, and the oxoacetamide linker—we can develop a robust hypothesis regarding its metabolic fate.

Structural Analysis and Identification of Potential Metabolic Hotspots

The chemical structure of a compound dictates its susceptibility to biotransformation.[6] The metabolic fate of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is likely governed by the interplay of its key functional groups.

Functional GroupPotential Metabolic Reaction(s)Primary Enzyme Families InvolvedRationale & Supporting Evidence
2-Methyl-1H-indole Ring Aromatic Hydroxylation, OxidationCytochrome P450s (CYPs)The indole ring is electron-rich and a known substrate for oxidative metabolism by CYPs.[7] Hydroxylation at various positions on the ring is a common metabolic pathway for indole-containing drugs.[4] Key enzymes involved in indole oxidation include CYP2A6, CYP2C19, and CYP2E1.[7][8] The 2-methyl group may offer some steric hindrance but is unlikely to prevent oxidation entirely.
N-Methyl Group N-Demethylation (Oxidative Dealkylation)Cytochrome P450s (CYPs)N-alkyl groups are classic sites for CYP-mediated oxidation. The process involves hydroxylation of the methyl group to form a carbinolamide intermediate, which is often unstable and collapses to yield the demethylated amide and formaldehyde.[9][10][11]
Oxoacetamide Linker Amide HydrolysisHydrolases (e.g., Esterases, Amidases)The amide bond can be cleaved by hydrolytic enzymes, although this is generally a slower process compared to CYP-mediated oxidation for many compounds. The stability of the amide bond can be influenced by the surrounding electronic and steric environment.

Based on this analysis, the primary metabolic liabilities of the target compound are predicted to be CYP-mediated oxidation of the indole ring and N-demethylation . Amide hydrolysis represents a potential but likely secondary pathway.

Predictive Methodologies: A Dual Approach

To refine these predictions, a combination of computational (in silico) and experimental (in vitro) methods is employed. This dual approach provides a more comprehensive and reliable assessment of metabolic stability.

In Silico Prediction: Computational Forensics

Before committing to resource-intensive laboratory experiments, computational models offer a rapid and cost-effective means of predicting metabolic properties.[6][12] These tools are invaluable in the early stages of drug discovery for triaging compounds and prioritizing experimental work.[13]

  • Ligand-Based Approaches: These methods use the chemical structure of the compound to predict its metabolic fate.[6] Machine learning and deep learning models are trained on large datasets of compounds with known metabolic stability data to identify quantitative structure-activity relationships (QSAR).[12][13][14] These models can predict overall stability (e.g., high, medium, or low clearance) and identify specific atoms or fragments most likely to undergo metabolism, known as Sites of Metabolism (SoM).[15]

  • Structure-Based Approaches: When the 3D structure of a metabolizing enzyme (like a CYP) is known, molecular docking can be used to simulate how the drug candidate binds within the active site.[6][16] The proximity and orientation of the compound's atoms to the enzyme's catalytic center (the heme iron in CYPs) can help predict which sites are most susceptible to oxidation.[16]

For N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, in silico models would likely flag the indole ring and the N-methyl group as primary SoMs, corroborating the initial structural analysis.

In Vitro Assessment: The Liver Microsomal Stability Assay

The "gold standard" for early-stage in vitro metabolism studies is the liver microsomal stability assay.[17] Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450s.[17][18][19] This assay measures the rate at which a compound is depleted when incubated with microsomes, providing key data to calculate its intrinsic clearance.[2][20]

The following diagram illustrates the logical flow of a typical liver microsomal stability experiment.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation A Prepare Compound Stock (e.g., 10 mM in DMSO) E Pre-incubate Compound, Microsomes, and Buffer at 37°C A->E B Thaw Liver Microsomes (Human, Rat, etc.) at 37°C B->E C Prepare NADPH Cofactor Solution (Regenerating System) F Initiate Reaction by adding NADPH C->F D Prepare Phosphate Buffer (pH 7.4) D->E E->F Pre-warming G Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G Incubation at 37°C H Quench Reaction in Cold Acetonitrile containing Internal Standard (IS) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound (Peak Area Ratio to IS) J->K L Plot ln(% Remaining) vs. Time K->L M Calculate Half-Life (t½) and Intrinsic Clearance (CLint) L->M G Parent Parent Compound N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide M1 Metabolite 1 (Aromatic Hydroxylation) Parent->M1 CYP450 (e.g., CYP2C19, 2A6) M2 Metabolite 2 (N-Demethylation) Parent->M2 CYP450 M3 Metabolite 3 (Hydrolysis) Parent->M3 Hydrolases (Slower) M4 Phase II Conjugate (Glucuronide) M1->M4 UGTs

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Crystallization of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Abstract This document provides a comprehensive guide to the crystallization of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a key intermediate in various synthetic pathways. The purity and crystalline form of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the crystallization of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a key intermediate in various synthetic pathways. The purity and crystalline form of this compound are paramount for its downstream applications, influencing reaction kinetics, product yield, and the impurity profile of final products. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of crystallization principles and providing detailed, field-proven protocols. We will delve into three primary methods: Slow Cooling, Anti-Solvent Addition, and Slow Evaporation, explaining the scientific rationale behind solvent selection and procedural steps to empower the user to adapt and troubleshoot the process effectively.

Compound Profile: N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Understanding the physicochemical properties of the target compound is the foundation of developing a successful crystallization protocol.

  • Molecular Formula: C₁₂H₁₂N₂O₂

  • Molecular Weight: 216.24 g/mol

  • Structure: The molecule contains a 2-methylindole core, which is relatively non-polar, linked to a polar N-methyl-oxoacetamide group. This amphiphilic nature is a key consideration for solvent selection. The presence of an N-H group on the indole ring and the amide N-H allows for hydrogen bonding, which is a critical intermolecular interaction for crystal lattice formation[1].

  • Appearance: Typically an off-white to yellow solid.

  • Solubility: Specific solubility data is not widely published. Therefore, a preliminary solubility screen is the mandatory first step. Generally, indole derivatives show solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, and lower solubility in non-polar solvents like hexanes or polar protic solvents like water and ethanol[2][3].

The Science of Crystallization: From Supersaturation to Solid Form

Crystallization is not mere precipitation; it is a highly controlled process of solid-phase formation from a supersaturated solution. The goal is to facilitate the slow, ordered arrangement of molecules into a well-defined crystal lattice, excluding impurities in the process. Supersaturation, the state where the concentration of a solute in a solution exceeds its equilibrium solubility, is the driving force for crystallization[4][5]. This state can be achieved through several methods, each offering unique control over nucleation and crystal growth.

  • Cooling Crystallization: This technique relies on the principle that the solubility of most organic compounds decreases as the temperature of the solvent is lowered[1][6]. By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then slowly cooling it, the solution becomes supersaturated, inducing crystallization[4]. The rate of cooling is a critical parameter; slow cooling generally promotes the growth of larger, higher-quality crystals by minimizing the number of nucleation events[7].

  • Anti-Solvent Crystallization: This method involves the addition of a second solvent (the "anti-solvent") in which the compound is insoluble or sparingly soluble, to a solution of the compound in a primary solvent (the "good" solvent)[8][9]. The addition of the anti-solvent reduces the overall solubility of the solute in the mixed solvent system, thereby inducing supersaturation and crystallization[8][9][10]. This technique is particularly useful for compounds that are highly soluble across a wide range of temperatures.

  • Slow Evaporation: In this technique, a solution of the compound is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly[1][7][11]. As the solvent evaporates, the concentration of the solute increases, eventually leading to supersaturation and the formation of crystals[12]. This method is simple and often effective, especially for obtaining high-quality single crystals for X-ray diffraction, though it can be slower than other methods[1][7].

Strategic Solvent Selection

The choice of solvent is the most critical factor in a crystallization process. An ideal solvent system should exhibit a significant difference in the solute's solubility between high and low temperatures (for cooling crystallization) or a complete miscibility between the solvent and anti-solvent (for anti-solvent crystallization).

Preliminary Solubility Screening Protocol:

  • Place approximately 10-20 mg of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide into several small vials.

  • To each vial, add a different solvent (see Table 1) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent used.

  • Categorize solvents as:

    • "Good" Solvents: High solubility at room temperature (dissolves in <1 mL).

    • "Moderate" Solvents: Moderate solubility (dissolves in 1-3 mL). These are excellent candidates for cooling crystallization.

    • "Poor" Solvents (Anti-Solvents): Insoluble or very sparingly soluble (>5 mL). These are candidates for use as anti-solvents.

  • For "moderate" solvents, gently heat the vials to assess if solubility significantly increases. A steep solubility curve with temperature is ideal for cooling crystallization.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethyl Acetate 77.16.0Good starting point; moderate polarity.
Acetone 56.020.7Polar aprotic; often a good solvent. Its volatility can be a drawback.
Isopropanol (IPA) 82.619.9Polar protic; can form hydrogen bonds.
Ethanol 78.424.6Polar protic; similar to IPA.
Toluene 110.62.4Non-polar aromatic; useful for less polar compounds.
Dichloromethane (DCM) 39.69.1Volatile; good for dissolving many organics but should be avoided if possible due to volatility.
Hexanes/Heptane ~69 / ~98~1.9 / ~1.9Very non-polar; strong candidates for use as anti-solvents.
Water 100.080.1Very polar; likely to be an anti-solvent.

Visualization of Crystallization Workflow

The following diagram outlines the logical workflow for selecting and optimizing a crystallization method based on the initial solubility screening.

Crystallization_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Protocol Execution cluster_3 Phase 4: Analysis & Troubleshooting A Start: Crude Solid B Perform Solubility Screen (Various Solvents) A->B C Moderately Soluble Hot, Poorly Soluble Cold? B->C Analyze Results D Highly Soluble in Solvent A, Insoluble in Solvent B? C->D No F Protocol 1: Slow Cooling Crystallization C->F Yes E Moderately Soluble at Room Temp? D->E No G Protocol 2: Anti-Solvent Addition D->G Yes H Protocol 3: Slow Evaporation E->H Yes I Collect & Dry Crystals F->I G->I H->I J Analyze Purity & Yield I->J K Troubleshoot: Oiling Out, No Crystals, etc. J->K Failure L End: Pure Crystalline Product J->L Success K->B Re-screen / Modify

Caption: Workflow for selecting a suitable crystallization method.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Slow Cooling Crystallization
  • Principle: This protocol is ideal when a solvent has been identified that shows high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

  • Materials:

    • Crude N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

    • Selected solvent (e.g., Isopropanol or Ethyl Acetate)

    • Erlenmeyer flask

    • Hot plate with stirring function

    • Condenser (optional, for high-boiling solvents)

    • Buchner funnel and filter paper

    • Vacuum flask

  • Methodology:

    • Dissolution: Place the crude compound into an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to a gentle boil (or near-boiling) with stirring. Continue adding the solvent dropwise until the compound is fully dissolved. Avoid adding a large excess of solvent.

    • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove particulates. This step is crucial as solid impurities can act as unwanted nucleation sites, leading to the formation of many small crystals.

    • Slow Cooling: Cover the flask with a watch glass or loosely with aluminum foil and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can lead to precipitation of amorphous solid or very small crystals. For even slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker of hot water that is allowed to cool).

    • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (4 °C) for at least one hour to maximize the yield of crystallized product.

    • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

    • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent (Solvent Diffusion) Crystallization
  • Principle: This method is effective when the compound is too soluble in a "good" solvent for cooling crystallization to be effective. It relies on the slow introduction of an "anti-solvent" to induce crystallization.

  • Materials:

    • Crude compound

    • A "good" solvent (e.g., Acetone or DCM)

    • An "anti-solvent" (e.g., Hexanes or Water)

    • Small vial or test tube

    • Larger beaker or jar with a lid

  • Methodology (Vapor Diffusion Variant):

    • Preparation: Dissolve the crude compound in a minimal amount of the "good" solvent in a small, open vial to create a concentrated solution.

    • Setup: Pour a layer (1-2 cm) of the anti-solvent into a larger beaker or jar. The anti-solvent must be more volatile than the good solvent for this setup.

    • Diffusion: Place the small vial containing the compound solution inside the larger beaker. Ensure the solvent levels are such that the anti-solvent cannot directly spill into the vial.

    • Sealing: Seal the larger beaker with a lid or parafilm.

    • Crystallization: Allow the system to sit undisturbed for several hours to days. The vapor of the anti-solvent will slowly diffuse into the solution in the vial, reducing the solute's solubility and causing crystals to form.

    • Isolation: Once a suitable amount of crystals has formed, carefully remove the vial, decant the mother liquor, and collect the crystals. Wash briefly with the anti-solvent and dry.

Protocol 3: Slow Evaporation Crystallization
  • Principle: This is a straightforward method suitable for obtaining high-quality crystals when time is not a limiting factor. It works best with solvents of moderate volatility.

  • Materials:

    • Crude compound

    • A solvent with moderate solubility for the compound (e.g., Ethyl Acetate)

    • A small beaker or vial

  • Methodology:

    • Dissolution: Dissolve the compound in the chosen solvent to create a solution that is near, but not fully, saturated at room temperature.

    • Filtration: Filter the solution to remove any dust or particulate matter that could act as nucleation sites.

    • Evaporation: Transfer the clear solution to a clean vial or beaker. Cover the opening with parafilm and poke a few small holes in it with a needle[11]. The number and size of the holes will control the rate of evaporation[11].

    • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.

    • Growth and Isolation: Allow the solvent to evaporate slowly over several days to weeks. Once crystals of a desired size have formed, they can be isolated by decanting the remaining solvent and drying.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound's solubility is too high at the point of crystallization, or the solution is cooling too rapidly. The melting point of the solid may be lower than the temperature of the solution.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Try a different solvent with lower dissolving power.
No Crystals Form The solution is not sufficiently supersaturated. The compound may be too soluble in the chosen solvent.For cooling crystallization, cool to a lower temperature or place in a freezer. For all methods, try scratching the inside of the glass with a glass rod to create nucleation sites. Add a seed crystal from a previous batch if available. If still unsuccessful, reduce the volume of the solvent by gentle heating and try again.
Formation of Fine Powder/Needles Nucleation is occurring too rapidly due to high supersaturation or rapid cooling.Reduce the rate of cooling. Use a slightly larger volume of solvent to reduce the initial concentration. Ensure the solution is free of particulate impurities by performing a hot filtration.
Low Yield Too much solvent was used. The compound has significant solubility even at low temperatures. Incomplete transfer during filtration.Use a more minimal amount of hot solvent for dissolution. Ensure the solution is cooled for an adequate amount of time at the lowest practical temperature. Use a small amount of ice-cold solvent to rinse the flask and transfer all crystals to the filter.

References

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Dunitz, J. D. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations of Crystallography, 68(Pt 1), 1-10. Available at: [Link]

  • Crystallisation Guide. (n.d.). University of Geneva. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Journal of Drug Delivery and Therapeutics, 12(4), 183-189. Available at: [Link]

  • Gao, Y., et al. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 5(5), 444-448. Available at: [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • IMSERC. (n.d.). Crystallography Crystallization Guide. Northwestern University. Retrieved from [Link]

  • University of Canterbury. (2006). Crystallisation Techniques. Retrieved from [Link]

  • García, E., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17355–17365. Available at: [Link]

  • García, E., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17355–17365. (PMC version). Available at: [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • Mondal, T., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3241–3251. Available at: [Link]

  • Google Patents. (n.d.). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
  • Science.gov. (n.d.). cooling crystallization process: Topics. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Price, S. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2073-2096. Available at: [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.

Sources

Application

Application Note: N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide as a Versatile Pharmaceutical Intermediate

Executive Summary This application note details the synthetic utility, handling, and pharmaceutical applications of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: 1082-42-4). As a derivative of the "privileged"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility, handling, and pharmaceutical applications of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: 1082-42-4). As a derivative of the "privileged" indole-3-glyoxylamide scaffold, this compound serves as a critical divergence point in drug discovery. It functions primarily as a direct precursor to 2-methyl-tryptamines (CNS-active ligands) via reduction, and as a stable pharmacophore in sPLA2 inhibitors and tubulin destabilizers (Oncology/Inflammation).

This guide provides optimized protocols for its synthesis via the Speeter-Anthony route, downstream transformation methodologies, and critical process safety parameters for scale-up.

Chemical Profile & Structural Utility[1][2][3][4]

The compound features a 2-methylindole core linked to a methylamine moiety via a dicarbonyl (glyoxyl) bridge.

PropertyDescription
IUPAC Name N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Common Name 2-Methylindole-3-glyoxylamide (N-methyl derivative)
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Key Functionality 1.[1][2][3][4][5]

-Ketoamide:
High rigidity, H-bond acceptor/donor, chemically stable linker.2. C2-Methyl Group: Blocks metabolic oxidation at the 2-position; increases lipophilicity compared to unsubstituted indoles.
Solubility Soluble in DMSO, DMF, warm Ethanol. Sparingly soluble in Et₂O.
Strategic Value in Drug Design
  • Metabolic Stability: The C2-methyl group sterically protects the indole ring from oxidation, a common metabolic liability in tryptamine-based drugs.

  • Divergent Synthesis: The

    
    -ketoamide bridge is easily reduced to an ethyl chain (tryptamine) or retained as a rigid linker for enzyme active sites (e.g., sPLA2).
    

Core Protocol: Synthesis (Speeter-Anthony Route)[8]

The most robust method for accessing this intermediate is the Speeter-Anthony Tryptamine Synthesis , adapted here for the 2-methyl substrate. This two-step, one-pot procedure avoids the isolation of the unstable acid chloride intermediate.

Reagents
  • Starting Material: 2-Methylindole (Reagent Grade, >98%)

  • Acylating Agent: Oxalyl Chloride (2.0 equiv)

  • Quenching Amine: Methylamine (2.0 M in THF or 40% aq. solution, excess)

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.

Step-by-Step Methodology

Step 1: Formation of the Glyoxylyl Chloride

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Dissolution: Charge 2-Methylindole (10.0 g, 76 mmol) and anhydrous Et₂O (150 mL). Cool to 0°C in an ice bath.

  • Addition: Add Oxalyl Chloride (14 mL, 160 mmol) dropwise over 30 minutes.

    • Expert Note: A bright orange/red precipitate (the acid chloride) will form almost immediately. Ensure vigorous stirring to prevent "caking."

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 1 hour. Evolution of HCl gas will cease when complete.

Step 2: Amidation

  • Preparation: Cool the suspension back to 0°C.

  • Quench: Slowly add the Methylamine solution (excess, ~200 mmol) via the addition funnel.

    • Caution: This reaction is highly exothermic. Maintain internal temperature <10°C.

  • Workup: Stir for 30 minutes. The color typically shifts from orange to pale yellow/white.

  • Isolation: Filter the solid precipitate. Wash the filter cake with cold Et₂O (2 x 50 mL) and then water (2 x 100 mL) to remove amine salts.

  • Drying: Dry the solid in a vacuum oven at 50°C.

Yield Expectation: 85–95% (Off-white crystalline solid).

Downstream Application A: Reduction to Tryptamines (CNS Targets)

This intermediate is the direct precursor to N,2-dimethyltryptamine , a compound of interest in serotonin receptor binding studies (5-HT1A/2A).

Protocol: Lithium Aluminum Hydride (LiAlH4) Reduction[9][10][11]
  • Suspension: Suspend LiAlH4 (3.0 equiv) in anhydrous THF under Argon.

  • Addition: Add the N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide solid in portions to the hydride suspension.

    • Expert Note: Unlike simple amides, the glyoxylamide requires 4-6 hydrides per molecule for full reduction (C=O to CH₂).

  • Reflux: Heat to reflux (66°C) for 12–24 hours. The mixture will turn grey/green.

  • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) carefully.

  • Purification: Filter the aluminum salts. Concentrate the filtrate. The resulting oil is the freebase amine.

Downstream Application B: Medicinal Chemistry Scaffolds

In oncology and inflammation research, the ketoamide functionality is often retained to interact with Serine or Cysteine residues in active sites.

  • sPLA2 Inhibition: The glyoxylamide motif mimics the transition state of phospholipid hydrolysis, making this compound a fragment-lead for Secretory Phospholipase A2 inhibitors (similar to Varespladib).

  • Tubulin Inhibition: 2-substituted indole-3-glyoxylamides have demonstrated nanomolar potency against MCF-7 and HeLa cell lines by binding to the colchicine site of tubulin.

Visualizing the Workflow

IndoleSynthesis Start 2-Methylindole (Starting Material) Oxalyl Reaction with Oxalyl Chloride (0°C, Et2O) Start->Oxalyl Intermed Intermediate: 3-Glyoxylyl Chloride (Orange Solid) Oxalyl->Intermed Electrophilic Subst. Amine Quench with Methylamine Intermed->Amine Product TARGET: N-methyl-2-(2-methyl-1H-indol-3-yl) -2-oxoacetamide Amine->Product Nucleophilic Acyl Subst. Red Route A: Reduction (LiAlH4 / THF) Product->Red MedChem Route B: Direct Use (Structure-Activity Relationship) Product->MedChem FinalA N,2-Dimethyltryptamine (CNS Ligand) Red->FinalA Full Reduction FinalB sPLA2 Inhibitor / Tubulin Agent (Bioactive Scaffold) MedChem->FinalB Derivatization

Caption: Figure 1. Divergent synthetic pathway for N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, illustrating its role as a pivot point between tryptamine synthesis and glyoxylamide-based drug discovery.

Analytical Validation

To verify the identity of the intermediate before proceeding to downstream steps, use the following expected NMR parameters:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.5–12.0 (s, 1H, Indole NH )
      
    • 
       8.5–9.0 (q, 1H, Amide NH )
      
    • 
       7.9–8.1 (d, 1H, Indole C4-H )
      
    • 
       7.0–7.5 (m, 3H, Aromatic protons)
      
    • 
       2.7–2.8 (d, 3H, N-Me )
      
    • 
       2.4–2.5 (s, 3H, C2-Me )
      
  • Key Diagnostic: The absence of alkyl protons in the 3.0–4.0 ppm range confirms the keto-amide structure is intact and not reduced.

References

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[6] Journal of the American Chemical Society, 76(23), 6208–6210. Link

  • Barresi, E., et al. (2016). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 21(5), 530. Link

  • Smart, T., et al. (2012). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Drug Testing and Analysis, 12(10). Link

  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of indole-3-glyoxylamide derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 166-181. Link

Sources

Method

Application Note: Scalable Synthesis of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Executive Summary This guide details the scalable synthesis of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a privileged scaffold in medicinal chemistry. The protocol focuses on the Friedel-Crafts acylation of 2-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a privileged scaffold in medicinal chemistry. The protocol focuses on the Friedel-Crafts acylation of 2-methylindole with oxalyl chloride, followed by aminolysis with methylamine. Unlike bench-scale methods that rely on diethyl ether and flash chromatography, this application note emphasizes process-chemistry principles: use of higher-boiling green solvents (2-MeTHF), crystallization-driven purification, and critical safety controls for exothermic acid chloride formation.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a sequential electrophilic aromatic substitution at the C3 position of the indole ring. The electron-rich nature of the indole nucleus allows for catalyst-free acylation using oxalyl chloride, forming a stable glyoxylyl chloride intermediate.

Mechanistic Pathway[1][2][3][4][5]
  • Activation: Oxalyl chloride attacks the C3 position of 2-methylindole (the most nucleophilic site).

  • Intermediate Formation: Formation of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride.

  • Aminolysis: Nucleophilic acyl substitution by methylamine to yield the target

    
    -ketoamide.
    

Retrosynthesis Target Target Molecule N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Inter Intermediate Indole-3-glyoxylyl Chloride Target->Inter Aminolysis (MeNH2) Reag2 Reagent Methylamine Target->Reag2 SM1 Starting Material 2-Methylindole Inter->SM1 Friedel-Crafts (Oxalyl Chloride) Reag1 Reagent Oxalyl Chloride Inter->Reag1

Figure 1: Retrosynthetic disconnection showing the two-step, one-pot strategy.

Protocol A: Scalable One-Pot Synthesis (Recommended)

This route is optimized for 10g to 100g scale batches. It utilizes 2-Methyltetrahydrofuran (2-MeTHF) , a greener alternative to dichloromethane (DCM) or diethyl ether, offering better phase separation and higher process safety.

Materials & Stoichiometry[5][6]
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
2-Methylindole SM1.0131.18Solid
Oxalyl Chloride Electrophile1.2126.931.455
2-MeTHF Solvent10-15 V86.130.854
Methylamine (2M in THF) Nucleophile2.531.060.90 (soln)
Triethylamine (Optional) Base Scavenger1.0101.190.726
Step-by-Step Methodology
Phase 1: Formation of Glyoxylyl Chloride
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH) to neutralize HCl gas.

  • Dissolution: Charge 2-methylindole (1.0 equiv) and anhydrous 2-MeTHF (10 volumes). Cool the solution to

    
     using an ice/brine bath.
    
  • Acylation: Charge oxalyl chloride (1.2 equiv) into the addition funnel. Add dropwise over 30–45 minutes, maintaining internal temperature

    
    .
    
    • Observation: The solution will turn bright orange/red, and a yellow precipitate (the acid chloride) typically forms.

  • Maturation: Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

    • IPC (In-Process Control): Aliquot quenched with MeOH should show complete conversion to the methyl ester analog by HPLC/TLC.

Phase 2: Aminolysis
  • Cooling: Cool the slurry back to

    
    .
    
  • Amine Addition: Add methylamine (2M in THF) (2.5 equiv) dropwise.

    • Note: This reaction is highly exothermic. Control addition rate to keep Temp

      
      .
      
    • Alternative: If using aqueous methylamine (40%), ensure vigorous stirring; however, anhydrous conditions are preferred to minimize hydrolysis to the keto-acid.

  • Completion: Stir at RT for 1 hour. The yellow precipitate should dissolve or change morphology as the amide forms.

Phase 3: Workup & Purification
  • Quench: Add water (5 volumes) to dissolve amine salts.

  • Extraction: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine/indole) and then saturated NaHCO

    
     (to remove any hydrolyzed keto-acid).
    
  • Crystallization: Dry organic layer over MgSO

    
    , filter, and concentrate to ~3 volumes. Add Heptane  (5-10 volumes) slowly with stirring to induce crystallization.
    
  • Isolation: Filter the solid, wash with cold heptane, and dry under vacuum at

    
    .
    

Process Workflow Diagram

ProcessFlow Start Start: 2-Methylindole in 2-MeTHF Cool Cool to 0°C (N2 Atmosphere) Start->Cool AddOx Add Oxalyl Chloride (Dropwise, <5°C) Cool->AddOx React1 Stir 2h @ RT (HCl Evolution) AddOx->React1 Formation of Acid Chloride Cool2 Cool to 0°C React1->Cool2 AddAmine Add Methylamine (Exothermic) Cool2->AddAmine Quench Quench with Water Phase Separation AddAmine->Quench Formation of Amide Cryst Crystallize (Concentrate + Heptane) Quench->Cryst End Final Product Isolation & Drying Cryst->End

Figure 2: Process flow for the one-pot synthesis of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature (Step 1)

during addition
Higher temps during oxalyl chloride addition can lead to polymerization or bis-acylation impurities.
Stoichiometry 1.1–1.2 eq Oxalyl ChlorideExcess ensures complete conversion of indole. Large excess is unnecessary and complicates workup.
Moisture Control Strictly AnhydrousWater hydrolyzes the intermediate acid chloride to the keto-acid (2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid), a difficult-to-remove impurity.
Mixing High Shear / MechanicalThe intermediate acid chloride often precipitates. Good mixing is required to ensure the slurry reacts fully with the amine.
Troubleshooting Guide
  • Problem: Low yield; presence of carboxylic acid peak in NMR.

    • Cause: Moisture ingress or insufficient amine excess.

    • Fix: Dry solvents over molecular sieves; ensure N

      
       purge; use 3.0 eq of methylamine.
      
  • Problem: Product is colored (dark red/brown).

    • Cause: Oxidation of indole or oligomerization.

    • Fix: Recrystallize from EtOH/Water or Toluene/Heptane. Treat organic layer with activated charcoal before crystallization.

  • Problem: Reaction slurry is too thick to stir.

    • Fix: Increase solvent volume to 15V or 20V. The reaction is heterogeneous but proceeds well if agitation is maintained.

Analytical Characterization

To validate the protocol, the isolated solid must meet these criteria:

  • Appearance: Light yellow to off-white solid.

  • Melting Point: Typically 200–205°C (varies slightly by polymorph/solvate).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.8 (br s, 1H, Indole NH)
      
    • 
       8.6 (q, 1H, Amide NH)
      
    • 
       8.0 (d, 1H, Ar-H)
      
    • 
       7.4 (d, 1H, Ar-H)
      
    • 
       7.1-7.2 (m, 2H, Ar-H)
      
    • 
       2.8 (d, 3H, N-Me)
      
    • 
       2.4 (s, 3H, 2-Me)
      

References

  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry . MDPI. Available at: [Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles . PubMed Central (PMC). Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in DMSO

Technical Support Center: N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for resolving common sol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for resolving common solubility challenges encountered with N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues researchers face when working with this compound.

Q1: My N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide isn't dissolving in DMSO at room temperature. What are the initial troubleshooting steps?

A1: This is a frequent challenge, often rooted in either the solvent quality or the physical properties of the compound.

  • Verify Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] Water contamination significantly reduces its solvating power for many organic compounds. Always use high-purity, anhydrous DMSO from a freshly opened bottle or one that has been properly stored to minimize water absorption.

  • Initial Mechanical Agitation: Before applying heat, ensure you have provided sufficient mechanical energy. Vigorously vortex the solution for 2-3 minutes.

  • Employ Sonication: If vortexing is insufficient, sonicate the sample in a water bath for 5-15 minutes. The high-frequency sound waves create cavitation, which helps to break down compound aggregates and facilitate dissolution.[1][2]

  • Gentle Warming: As a final step, you can gently warm the solution. See the dedicated question below (Q3) for a detailed and safe protocol.

Q2: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?

A2: This phenomenon, often called "crashing out," is the most common hurdle when transitioning from a DMSO stock to an aqueous experimental system.[1][3] It occurs because the compound is highly soluble in the polar aprotic solvent DMSO but has very low solubility in the aqueous environment of your buffer or medium.[3][4] When you dilute the stock, the percentage of DMSO drops dramatically, and the water-based solution can no longer keep the hydrophobic compound dissolved, causing it to precipitate.[3]

To prevent this:

  • Perform Serial Dilutions in DMSO First: If you need to make a dose-response curve, make your serial dilutions in 100% DMSO. This ensures the compound is fully dissolved before the final dilution into the aqueous medium.[5]

  • Minimize the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some being sensitive to concentrations as low as 0.1%.[3] Aim to keep the final DMSO concentration as low as possible while maintaining compound solubility. Always include a vehicle control (medium + same final concentration of DMSO) in your experiments.[5]

  • Optimize the Dilution Step: Add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing or stirring. This rapid dispersal can sometimes prevent localized high concentrations that initiate precipitation.

Q3: Is it safe to heat the DMSO solution to improve solubility? What is the recommended protocol?

A3: Yes, gentle heating can be very effective, but it must be done cautiously. Heat increases the kinetic energy of the solvent molecules, helping them overcome the crystal lattice energy of the solid compound. However, excessive heat can degrade both the compound and the DMSO solvent.[6][7] Indole-based structures can be susceptible to thermal degradation.

Safe Heating Protocol:

  • Prepare your compound and DMSO mixture in a tightly sealed vial (e.g., a glass vial with a PTFE-lined cap).

  • Place the vial in a water bath pre-heated to 30-40°C. Do not exceed 40°C without specific stability data for the compound.

  • Agitate the vial by swirling or periodic vortexing for 5-10 minutes.

  • Visually inspect for complete dissolution. If particulates remain, you may continue heating for another 5-10 minutes.

  • Once dissolved, allow the solution to cool to room temperature before use. Observe if the compound remains in solution upon cooling.

Q4: What are the signs of compound degradation versus incomplete dissolution?

A4: Differentiating between these two is critical for data integrity.

ObservationPossible CauseRecommended Action
Color Change Degradation: A distinct change in color (e.g., clear to yellow/brown) upon heating or over time can indicate chemical decomposition.Discard the solution. Prepare a fresh stock without heating or using a lower temperature.
Cloudiness / Haze Incomplete Dissolution: A uniform, hazy appearance suggests fine, undissolved particles.Continue with the dissolution protocol (vortex, sonicate, gentle heat).
Visible Precipitate Incomplete Dissolution / Crashing Out: Solid particles are visible, either settled at the bottom or suspended.Re-evaluate the concentration; you may be exceeding the solubility limit. Try the enhanced dissolution protocol.
Crystals Form Over Time Supersaturation / Instability: The compound may have dissolved initially but is now crystallizing out of a supersaturated solution. This can be accelerated by freeze-thaw cycles.[8]Prepare fresh stock solutions more frequently. Avoid repeated freeze-thaw cycles by aliquoting stocks.[9]

Experimental Protocols & Workflows

Protocol 1: Standard Preparation of a 10 mM Stock Solution

This protocol is the recommended starting point for solubilizing N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.

Materials:

  • N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (MW: 216.23 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipette

  • Vortex mixer

Procedure:

  • Preparation: Allow the compound vial and the DMSO to equilibrate to room temperature before opening to minimize water absorption.

  • Weighing: Accurately weigh 2.16 mg of the compound into a sterile, dry vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial securely.

    • Vortex the mixture vigorously for 2 minutes.

    • Visually inspect for any remaining solid particles. If the solution is not clear, proceed to the Troubleshooting Workflow.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

Troubleshooting Workflow Diagram

If the standard protocol fails, follow this systematic workflow to address the solubility issue.

G start Start: Compound + DMSO vortex Vortex for 2-3 min start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate in water bath for 10-15 min check1->sonicate No success Success: Solution Ready Aliquot and store at -20°C / -80°C check1->success Yes check2 Is solution clear? sonicate->check2 warm Warm to 30-40°C for 5-10 min with agitation check2->warm No check2->success Yes check3 Is solution clear? warm->check3 check3->success Yes fail Failure: Exceeded Solubility Limit Consider preparing a lower concentration stock check3->fail No

Caption: A workflow diagram for troubleshooting solubility issues in DMSO.

Understanding the Molecular Interactions

The solubility of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in DMSO is governed by its molecular structure and the properties of the solvent.

G cluster_0 Compound Properties cluster_1 DMSO Properties indole Indole Ring (Aromatic, Planar) interaction Solvation Process indole->interaction van der Waals glyoxylamide Glyoxylamide Group (Polar, H-bond donor/acceptor) glyoxylamide->interaction Dipole-Dipole H-Bonding (Acceptor) methyl Methyl Groups (Nonpolar) dmso DMSO (Dimethyl Sulfoxide) (Polar Aprotic) dmso->interaction Strong Dipole outcome Result: High Solubility interaction->outcome

Caption: Key molecular interactions governing compound solubility in DMSO.

DMSO is a powerful polar aprotic solvent. Its strong molecular dipole effectively solvates the polar glyoxylamide portion of the molecule. While the indole ring and methyl groups contribute nonpolar characteristics, the overall polarity of the compound makes it amenable to dissolution in DMSO, provided the correct technique is used.

References

  • Benchchem Technical Support. (n.d.). Technical Support Center: Troubleshooting Compound Solubility in DMSO. Benchchem.
  • Benchchem Technical Support. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Benchchem.
  • Zhang, T. Y., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Selleckchem.com. (n.d.). Frequently Asked Questions. Selleckchem.
  • Sigma-Aldrich. (n.d.).
  • Benchchem Technical Support. (n.d.). Technical Support Center: Troubleshooting LT175 Solubility in DMSO. Benchchem.
  • MedChemExpress. (n.d.). Compound Handling Instructions. MCE.
  • BLDpharm. (n.d.). N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. BLDpharm.
  • Various Authors. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit.
  • Various Authors. (2024).
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-methyl- (CAS 79-16-3). Cheméo.
  • Various Authors. (2008). Problems with DMSO,Salt out!. Protocol Online.
  • Benchchem Technical Support. (2025). Application Note: Protocol for Dissolving Indatraline Hydrochloride in DMSO for Cell Culture. Benchchem.
  • Shulha, O., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • Li, Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • PubChem. (n.d.). 2-(1H-indol-3-yl)-2-oxoacetamide.
  • Various Authors. (2015). Insoluble drug protocol?. Methods & Reagents.
  • U.S. Environmental Protection Agency. (n.d.). N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide Properties. CompTox Chemicals Dashboard.
  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • Various Authors. (n.d.). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Various Authors. (2025). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Benchchem. (n.d.). N-[(1H-indol-5-yl)methyl]acetamide chemical properties. Benchchem.

Sources

Optimization

Technical Support Center: Enhancing the Purity of Indole-3-Glyoxylamide Intermediates

Welcome to the Technical Support Center for the synthesis and purification of indole-3-glyoxylamide intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of indole-3-glyoxylamide intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of this critical class of compounds. Indole-3-glyoxylamides are pivotal scaffolds in medicinal chemistry, serving as foundational structures for a multitude of therapeutic agents, including those with anticancer, antiprion, and anti-HIV activities.[1]

The synthetic route to these compounds, most commonly a one-pot, two-step reaction involving the acylation of indole with oxalyl chloride followed by amidation, is elegant in its simplicity but fraught with potential pitfalls that can compromise the purity of the final product.[2][3] This guide provides in-depth, experience-driven insights and actionable troubleshooting protocols to help you achieve high-purity indole-3-glyoxylamide intermediates consistently.

Frequently Asked Questions (FAQs)

Q1: My indole starting material has a pinkish hue. Can I still use it?

A1: A pinkish color in indole is often indicative of oxidation.[4] While you can proceed with the reaction, it is advisable to purify the indole first, especially for high-purity applications. A quick filtration through a short plug of silica gel or recrystallization can often remove the colored impurities. For rigorous purity, techniques like Kugelrohr distillation can be employed.[4]

Q2: What is the best solvent for the synthesis of indole-3-glyoxylamides?

A2: The choice of solvent is critical and depends on the solubility of your specific indole and amine. Tetrahydrofuran (THF) is a commonly used solvent due to its ability to dissolve a wide range of reactants and the intermediate indole-3-glyoxylyl chloride. Diethyl ether is also frequently used. For reactions involving polar amines, such as amino acids, which have poor solubility in THF, N,N-dimethylformamide (DMF) can be a better choice, sometimes with gentle heating to ensure complete dissolution.[5]

Q3: My reaction is complete, but I am having trouble with the work-up. What are some general recommendations?

A3: A standard work-up involves quenching the reaction mixture, followed by extraction and washing. It is crucial to neutralize any remaining acidic components from the oxalyl chloride. The product is typically extracted into an organic solvent. Subsequent washing with a mild base (like sodium bicarbonate solution) and brine can help remove acidic and water-soluble impurities.

Q4: I see multiple spots on my TLC after the reaction. What are the likely culprits?

A4: The most common impurities are unreacted indole and amine starting materials. Other possibilities include the hydrolyzed intermediate (indole-3-glyoxylic acid) and potential side products from the reaction of oxalyl chloride with the indole ring.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific problems you might encounter during the synthesis and purification of indole-3-glyoxylamide intermediates, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Indole-3-Glyoxylamide
Symptom Potential Cause Troubleshooting Protocol
Low conversion of starting materials observed by TLC or LC-MS. 1. Incomplete formation of the indole-3-glyoxylyl chloride intermediate. 2. Poor reactivity of the amine. 3. Sub-optimal reaction temperature. 1. Ensure anhydrous conditions. Oxalyl chloride and the glyoxylyl chloride intermediate are moisture-sensitive.[6][7] Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Check the quality of oxalyl chloride. Use a fresh bottle or a recently purchased one.3. For poorly reactive amines, consider adding a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) during the amidation step to scavenge the HCl generated.4. Optimize the reaction temperature. While the initial acylation is often performed at low temperatures (e.g., 0 °C), the subsequent amidation may benefit from warming to room temperature or slightly above.
Significant amount of a more polar spot on TLC, likely the hydrolyzed intermediate. Hydrolysis of the indole-3-glyoxylyl chloride intermediate. 1. Strictly maintain anhydrous conditions. 2. Add the amine to the reaction mixture as soon as the formation of the glyoxylyl chloride is complete. Do not let the intermediate stir for an extended period before adding the amine.
Problem 2: Presence of Persistent Impurities After Work-up
Symptom Potential Cause Troubleshooting Protocol
A persistent spot on TLC corresponding to the indole starting material. Incomplete acylation of the indole. 1. Ensure the correct stoichiometry. A slight excess of oxalyl chloride (e.g., 1.1-1.2 equivalents) can drive the acylation to completion.2. Allow sufficient reaction time for the acylation step. Monitor the disappearance of the indole spot by TLC.
A colored, often yellowish or brownish, impurity that is difficult to remove. 1. Formation of indole-related oligomers or polymers. Indoles can be sensitive to strongly acidic conditions.[8]2. Side reactions involving oxalyl chloride. Excess oxalyl chloride can react further with the electron-rich indole ring, especially with prolonged reaction times or elevated temperatures.[9]1. Control the addition of oxalyl chloride. Add it dropwise at a low temperature to manage the exotherm.2. Avoid a large excess of oxalyl chloride. 3. Purification via column chromatography using a carefully selected solvent system is often effective. A gradient elution from a non-polar to a more polar solvent can help separate the product from these impurities.
An unexpected peak in the NMR or LC-MS, potentially corresponding to a dimer. Oxidative dimerization of the indole. 1. Degas solvents to minimize dissolved oxygen. 2. Perform the reaction under a strictly inert atmosphere. 3. If dimerization is a significant issue, consider using a milder acylating agent if the chemistry allows.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of Indole-3-Glyoxylamides
  • Dissolve the indole (1.0 eq.) in anhydrous THF (or another suitable dry solvent) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.1-1.2 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the consumption of the indole by TLC.

  • In a separate flask, dissolve the amine (1.0-1.2 eq.) in anhydrous THF. If necessary, add a non-nucleophilic base like triethylamine (1.5 eq.).

  • Add the amine solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring for product formation by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography
  • Choose an appropriate stationary phase, typically silica gel.

  • Select a solvent system based on the polarity of your product and impurities, as determined by TLC. A common starting point is a mixture of hexane and ethyl acetate.

  • Prepare the column and load the crude product.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Select a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum. Some products may require a second recrystallization from a different solvent system to achieve high purity.

Visualizing the Process: Workflow and Troubleshooting

Diagram 1: Synthetic Workflow

SynthesisWorkflow Indole Indole Reaction One-Pot Synthesis (Anhydrous THF/Ether) Indole->Reaction OxalylChloride Oxalyl Chloride OxalylChloride->Reaction Amine Amine Amine->Reaction Intermediate Indole-3-glyoxylyl Chloride (in situ) Reaction->Intermediate CrudeProduct Crude Indole-3-glyoxylamide Intermediate->CrudeProduct Purification Purification CrudeProduct->Purification Purification->CrudeProduct Repurify PureProduct Pure Indole-3-glyoxylamide Purification->PureProduct Success

Caption: General workflow for the synthesis and purification of indole-3-glyoxylamides.

Diagram 2: Troubleshooting Logic

TroubleshootingLogic Start Low Purity or Yield CheckReaction Analyze Reaction Mixture (TLC, LC-MS) Start->CheckReaction UnreactedSM Unreacted Starting Materials? CheckReaction->UnreactedSM SideProducts Unexpected Side Products? CheckReaction->SideProducts IncompleteReaction Cause: Incomplete Reaction UnreactedSM->IncompleteReaction Yes Hydrolysis Cause: Hydrolysis of Intermediate SideProducts->Hydrolysis Polar Impurity Dimerization Cause: Dimerization/Oligomerization SideProducts->Dimerization High MW Impurity OptimizeConditions Solution: Optimize Stoichiometry, Temperature, Time IncompleteReaction->OptimizeConditions Anhydrous Solution: Ensure Anhydrous Conditions Hydrolysis->Anhydrous InertAtmosphere Solution: Use Inert Atmosphere, Degas Solvents Dimerization->InertAtmosphere

Caption: A logical approach to troubleshooting common purity and yield issues.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Indole-3-Glyoxylamides.
  • Bonde, N. L., et al. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
  • Colley, H. E., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(23), 9309-9333.
  • Hua, L., et al. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(8), 2416-2420.
  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • Buvana, C., et al. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4).
  • Kumar, A., et al. (2016). Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities. Bioorganic & Medicinal Chemistry Letters, 26(15), 3535-3541.
  • Patel, D., et al. (2012). Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Journal of Medicinal Chemistry, 55(23), 10651-10662.
  • ResearchGate. (2017). What do common indole impurities look like? Retrieved from [Link]

  • Reddit. (2015). Can oxalyl chloride be used in great excess? (acid chloride synthesis). Retrieved from [Link]

  • Robertson, A. D., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(8), 364.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Sciencemadness Discussion Board. (2020). Reaction between oxalyl chloride and indole. Retrieved from [Link]

  • U.S. Patent No. 3,940,439. (1976). Acid chloride synthesis.
  • El Sayed, M. T., et al. (2015). Indoles as anti-cancer agents. Advanced Modern Oncology Research, 1(1), 20-35.
  • Chen, B., et al. (2009). The synthesis of a library of indole-3-glyoxylamides and their evaluation as potential antiprion agents. Bioorganic & Medicinal Chemistry Letters, 19(1), 250-256.
  • Wienecke, A., & Bacher, G. (2009). Indibulin, a Novel Microtubule Inhibitor, Discriminates between Mature Neuronal and Nonneuronal Tubulin. Cancer Research, 69(1), 171-177.

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for 2-Oxoacetamide Synthesis

Welcome to the technical support center for the synthesis of 2-oxoacetamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative and improve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-oxoacetamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative and improved catalytic methods for this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work.

Introduction to 2-Oxoacetamide Synthesis

2-Oxoacetamides, or α-ketoamides, are significant structural motifs in a wide array of biologically active natural products and synthetic compounds. Their applications span antiviral, anticancer, and enzyme-inhibiting therapeutics, making their efficient synthesis a critical aspect of drug discovery and development.[1][2] Traditional synthetic routes often involve the condensation of a phenylglyoxylic acid derivative with an amine.[3] However, the pursuit of greener, more efficient, and versatile catalytic systems has led to the exploration of several innovative alternatives.

This guide focuses on troubleshooting and answering key questions related to the use of alternative catalysts in 2-oxoacetamide synthesis, moving beyond conventional methods to enhance reaction efficiency, substrate scope, and environmental friendliness.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 2-oxoacetamide derivatives using alternative catalytic methods.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling (e.g., exposure to air or moisture).2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.3. Poor Substrate-Catalyst Compatibility: The chosen catalyst may not be suitable for the specific electronic or steric properties of your substrates.4. Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimized for the catalytic system.1. Catalyst Handling: Ensure catalysts are stored under the recommended inert atmosphere and handled using appropriate techniques (e.g., in a glovebox or under a stream of inert gas).2. Optimize Loading: Systematically screen catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.3. Catalyst Screening: If feasible, screen a small panel of alternative catalysts with varying properties (e.g., different metal centers, ligands, or acidity/basicity).[4]4. Condition Optimization: Perform a design of experiments (DoE) to systematically vary temperature, time, and solvent to identify optimal conditions.
Formation of Significant Byproducts 1. Side Reactions: The catalyst may be promoting undesired parallel or consecutive reactions.2. Over-reaction or Degradation: Prolonged reaction times or excessive temperatures can lead to the degradation of the desired product.3. Presence of Impurities: Impurities in starting materials or solvents can lead to unexpected side products.1. Increase Selectivity: Modify the catalyst (e.g., change ligands) or reaction conditions (e.g., lower temperature) to favor the desired reaction pathway.2. Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal endpoint and avoid over-reaction.3. Purify Starting Materials: Ensure the purity of all reagents and solvents before use. Distillation or recrystallization may be necessary.
Difficulty in Catalyst Removal/Product Purification 1. Homogeneous Catalyst: The catalyst is soluble in the reaction mixture, making separation from the product challenging.2. Product-Catalyst Interaction: The product may form a stable complex with the catalyst.3. Similar Solubility Profiles: The catalyst and product may have similar solubility, complicating purification by crystallization or chromatography.[3]1. Heterogeneous Catalysts: Consider using a solid-supported or heterogeneous catalyst that can be easily removed by filtration.2. Post-Reaction Treatment: Employ specific workup procedures to break product-catalyst complexes, such as washing with a mild acid or base.3. Alternative Purification: Explore different purification techniques like preparative HPLC or the use of scavenger resins to remove catalyst residues.
Inconsistent Results/Poor Reproducibility 1. Atmospheric Contamination: Trace amounts of oxygen or moisture can deactivate sensitive catalysts.2. Solvent Effects: The choice of solvent can significantly impact catalyst activity and stability.3. Variability in Reagent Quality: Batch-to-batch variations in starting materials or catalysts can affect outcomes.1. Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., nitrogen or argon).[5] Use deoxygenated solvents.[5]2. Solvent Screening: Evaluate a range of anhydrous solvents to identify one that provides consistent results.3. Quality Control: Source high-purity reagents from reliable suppliers and consider characterizing them before use.

Frequently Asked Questions (FAQs)

Catalyst Selection & Strategy

Q1: What are the main classes of alternative catalysts for 2-oxoacetamide synthesis?

A1: Several classes of alternative catalysts are being explored to improve upon traditional methods. These include:

  • Organocatalysts: Proline and its derivatives can catalyze the direct amidation of α-keto acids under mild conditions. 4-(Dimethylamino)pyridine (DMAP) is also a highly effective organocatalyst for acylation reactions.[6]

  • Boron-Based Catalysts: Boric acid and borate esters have emerged as green and efficient catalysts for amidation reactions, often proceeding under mild conditions with good yields.[6][7]

  • Transition Metal Catalysts: While less common for direct N-acetylation, transition metals like palladium and copper can be crucial for precursor synthesis or in novel coupling reactions leading to 2-oxoacetamides.[6][8] Iron-based catalysts are also being investigated as a more sustainable alternative.[8]

  • Microwave-Assisted Synthesis: While not a catalyst itself, microwave irradiation can significantly accelerate reactions, often leading to higher yields and purity in shorter timeframes, especially in ring-opening reactions of N-acylisatins.[9]

Q2: How do I choose the best alternative catalyst for my specific substrates?

A2: The choice of catalyst depends on several factors:

  • Substrate Scope: Consider the electronic and steric properties of your amine and α-keto acid. For example, sterically hindered substrates may require a more active catalyst or harsher reaction conditions.

  • Functional Group Tolerance: If your substrates contain sensitive functional groups, a milder catalytic system, such as organocatalysis or certain boron-based catalysts, would be preferable.

  • Green Chemistry Principles: If sustainability is a priority, consider catalysts that are non-toxic, abundant (like iron), and can be used in smaller quantities or recycled.[7][10]

  • Reaction Conditions: The desired reaction temperature, solvent, and time will also influence your choice.

Q3: Are there any "greener" alternatives to traditional coupling reagents like DCC?

A3: Yes, moving away from stoichiometric coupling agents that generate significant waste is a key goal. Boric acid is a notable green alternative that can catalytically promote amide bond formation.[7] Additionally, methods that avoid coupling agents altogether, such as the direct amidation of α-keto acids or the ring-opening of N-acylisatins, are inherently greener.[1]

Reaction Optimization & Troubleshooting

Q4: My reaction is sluggish. How can I improve the reaction rate without compromising selectivity?

A4: To improve reaction rates:

  • Increase Temperature: Gently increasing the reaction temperature can often accelerate the reaction. However, monitor for byproduct formation.

  • Microwave Irradiation: As mentioned, microwave-assisted synthesis can dramatically reduce reaction times.[9]

  • Catalyst Activation: Some catalysts may require an activation step. Consult the literature for the specific catalyst you are using.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly affect the reaction rate. A solvent screen is often a worthwhile endeavor.

Q5: I'm observing the formation of an N-acylurea byproduct. What is causing this and how can I prevent it?

A5: N-acylurea byproducts are common when using carbodiimide-based coupling agents like DCC.[3] This occurs when the O-acylisourea intermediate rearranges. To prevent this, consider:

  • Alternative Coupling Agents: Reagents like OxymaPure/DIC can be effective alternatives.[9]

  • Catalyst-Based Methods: Switching to a catalytic method that does not involve a carbodiimide coupling agent will eliminate this side reaction.

Q6: What analytical techniques are best for monitoring the reaction and assessing product purity?

A6: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent tool for rapid reaction monitoring.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on reaction conversion and product purity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of impurities.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[11]

Experimental Workflow & Data Presentation

Representative Experimental Protocol: Boric Acid Catalyzed Synthesis of N-phenyl-2-oxo-2-phenylacetamide

This protocol provides a general guideline for the synthesis of a 2-oxoacetamide derivative using boric acid as a green catalyst.

Materials:

  • Phenylglyoxylic acid

  • Aniline

  • Boric Acid

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylglyoxylic acid (1.0 eq), aniline (1.0 eq), and boric acid (0.1 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux and stir for the time determined by TLC monitoring.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-phenyl-2-oxo-2-phenylacetamide.

Comparative Performance of Alternative Catalysts
Catalyst SystemStarting MaterialsReaction ConditionsYield (%)Reference
Ynamide CouplingPhenylglyoxylic acid, AnilineN,N-diethyl-1-phenyl-1-propynamine, Dichloromethane98[1]
Borate Ester2-Aminopyridine, 3-Fluorophenylacetic acidB(OCH₂CF₃)₃, Toluene, reflux63[6]
Organocatalyst (DMAP)2-Aminopyridine, Acetic AnhydrideCH₂Cl₂, rt, 24 h~98[6]
Microwave-AssistedN-acetylisatin, 4-aminobenzoic acidMicrowave irradiationHigh[9]

Visualizing Reaction Pathways and Troubleshooting

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product Alpha-Keto Acid Alpha-Keto Acid 2-Oxoacetamide 2-Oxoacetamide Alpha-Keto Acid->2-Oxoacetamide + Amine Amine Amine Amine->2-Oxoacetamide Catalyst Catalyst Catalyst->2-Oxoacetamide Solvent_Heat Solvent, Heat Solvent_Heat->2-Oxoacetamide G Start Experiment Start LowYield Low Yield? Start->LowYield CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes Byproducts Significant Byproducts? LowYield->Byproducts No OptimizeConditions Optimize Conditions (Temp, Time, Solvent) CheckPurity->OptimizeConditions ScreenCatalysts Screen Alternative Catalysts OptimizeConditions->ScreenCatalysts MonitorReaction Monitor Reaction Closely (TLC/LC-MS) Byproducts->MonitorReaction Yes PurificationIssue Purification Issues? Byproducts->PurificationIssue No AdjustConditions Adjust Conditions (Lower Temp) MonitorReaction->AdjustConditions AltPurification Try Alternative Purification Method PurificationIssue->AltPurification Yes Success Successful Synthesis PurificationIssue->Success No HeterogeneousCat Consider Heterogeneous Catalyst AltPurification->HeterogeneousCat

Caption: Decision-making diagram for troubleshooting common synthesis issues.

References

  • Fingerprint - RSU Research Portal. Novel methods for the synthesis of 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]- acetamide ((R)-phenotropil). Available from: [Link]

  • Synthesis of New 2-(4-Oxothiazolidin-2-ylidene)- acetamides as Potential Antimicrobial Agents. (2020). Pharmaceutical Chemistry Journal, 54(4), 374-378. Available from: [Link]

  • ResearchGate. Microwave-assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Available from: [Link]

  • ResearchGate. How we can select catalyst, actually i want to replace acetamide by another catalyst in my acid chloride synthesis reaction? Available from: [Link]

  • PubMed. Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. (2022). Journal of Agricultural and Food Chemistry, 70(30), 9356-9366. Available from: [Link]

  • Pharmaceutical Technology. Seeking Alternative Catalyst Solutions. (2026). Available from: [Link]

  • Asian Journal of Research in Chemistry. Green Chemistry: An Overview. (2013). 6(8), 753-760. Available from: [Link]

  • RSC Publishing. Multifaceted interception of 2-chloro-2-oxoacetic anhydrides: a catalytic asymmetric synthesis of β-lactams. (2018). Chemical Science, 9(1), 189-195. Available from: [Link]

  • ResearchGate. The acetamide synthesis under different conditions. a) Performance... Available from: [Link]

  • PMC. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. (2026). ChemistrySelect, 11(2), e202504381. Available from: [Link]

  • Frontiers. Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry, 12, 1399434. Available from: [Link]

  • MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). Catalysts, 9(1), 28. Available from: [Link]

  • Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. (2018). Catalysts, 8(12), 603. Available from: [Link]

  • PMC. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 779-792. Available from: [Link]

  • RSC Publishing. A green approach to the synthesis of a nano catalyst and the role of basicity, calcination, catalytic activity and aging in the green synthesis of 2-aryl bezimidazoles, benzothiazoles and benzoxazoles. (2014). RSC Advances, 4(96), 53738-53745. Available from: [Link]

  • Chemical Industry Digest. Advances in Catalysts for Green Chemistry. (2025). Available from: [Link]

  • PMC - NIH. Organic Synthesis Using Environmentally Benign Acid Catalysis. (2014). Current Organic Synthesis, 11(4), 517-549. Available from: [Link]

  • Golden breakthrough: revolutionizing green chemistry with precious metals. (2025). Available from: [Link]

  • Pharmaceutical Technology. Meeting Challenges in Asymmetric Synthesis. (2026). Available from: [Link]

  • PMC - NIH. Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry, 12, 1399434. Available from: [Link]

  • Grand challenges in industrial catalysis: let´s put academia and industry on the same page! (2024). Frontiers in Catalysis, 4. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. N...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a molecule featuring the privileged indole scaffold, represents a class of compounds with significant potential in medicinal chemistry. The precise arrangement of its atoms, confirmed through rigorous analytical techniques, is intrinsically linked to its biological activity and therapeutic promise.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H NMR spectrum of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. Moving beyond a mere recitation of data, we will delve into a predictive analysis of its proton nuclear magnetic resonance (¹H NMR) spectrum, explaining the causal factors behind expected chemical shifts and coupling patterns. Furthermore, we will objectively compare the utility of ¹H NMR with alternative and complementary spectroscopic techniques—namely ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing the experimental data and protocols necessary for a comprehensive structural characterization.

Part 1: In-depth ¹H NMR Spectrum Analysis: A Predictive Approach

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful and widely used technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. Although an experimental spectrum for N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is not publicly available, we can predict its ¹H NMR spectrum with a high degree of confidence by analyzing its constituent fragments and related known compounds.

Below is the chemical structure of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide with protons labeled for the subsequent spectral analysis.

Caption: Molecular structure of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide with key protons labeled.

Predicted ¹H NMR Spectrum

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in a common NMR solvent like deuterochloroform (CDCl₃) are summarized in the table below.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H1 (Indole N-H) 8.1 - 8.5Broad Singlet (br s)-The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.
H4, H5, H6, H7 (Aromatic) 7.1 - 7.8Multiplet (m)ortho: 7-9 Hz, meta: 1-3 Hz, para: <1 HzThese protons on the benzene portion of the indole ring will appear in the aromatic region. The exact chemical shifts and multiplicities will depend on the coupling between adjacent protons. Typically, H4 and H7 will be at the downfield end of this range due to the anisotropic effect of the pyrrole ring.
C2-CH₃ 2.4 - 2.6Singlet (s)-The methyl group at the C2 position of the indole ring is attached to an sp²-hybridized carbon and is expected to resonate in this region, similar to the methyl group in 2-methylindole.[1][2]
N-CH₃ 2.8 - 3.0Doublet (d)4-5 HzThe methyl group attached to the amide nitrogen will be a doublet due to coupling with the adjacent N-H proton. The chemical shift is influenced by the electronegative nitrogen and the carbonyl group.
Amide N-H 6.5 - 7.5Quartet (q) or Broad Singlet (br s)4-5 HzThe amide proton will likely appear as a quartet due to coupling with the three protons of the N-methyl group. However, depending on the rate of exchange, it may also appear as a broad singlet.[3]

Part 2: A Comparative Guide to Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques. Below is a comparison of ¹H NMR with ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for the analysis of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Fundamental Principles: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope, which has a nuclear spin of ½. Due to the low natural abundance of ¹³C (about 1.1%), carbon-carbon coupling is not observed in a standard spectrum. Proton-decoupled ¹³C NMR spectra provide a single peak for each unique carbon atom in the molecule.[4]

Information Provided for the Target Molecule: A proton-decoupled ¹³C NMR spectrum would show distinct signals for all the carbon atoms in N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. This would confirm the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons would be particularly informative, appearing significantly downfield (typically 160-200 ppm).[5]

Advantages over ¹H NMR:

  • Simpler Spectra: The absence of splitting in proton-decoupled spectra makes for easier interpretation, with one peak per unique carbon.

  • Direct Carbon Skeleton Information: It directly probes the carbon framework of the molecule.

Limitations Compared to ¹H NMR:

  • Lower Sensitivity: The low natural abundance of ¹³C and its smaller gyromagnetic ratio result in a much lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times.

  • No Coupling Information (in standard spectra): Standard proton-decoupled spectra do not provide information about the connectivity of carbon atoms.

Mass Spectrometry (MS)

Fundamental Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and then the resulting ions are separated based on their m/z ratio and detected. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the determination of the molecular formula.[6]

Information Provided for the Target Molecule: ESI-MS would provide the molecular weight of the compound. The high-resolution mass would confirm its elemental composition (C₁₃H₁₂N₂O₂). Tandem MS (MS/MS) experiments would involve fragmenting the molecular ion to provide information about the different structural components of the molecule. For instance, fragmentation could lead to the loss of the N-methylacetamide side chain, providing evidence for its presence.[7]

Advantages over ¹H NMR:

  • High Sensitivity: MS is an extremely sensitive technique, requiring only very small amounts of sample (picomoles to femtomoles).

  • Molecular Formula Determination: HRMS provides the exact molecular formula, which is not directly obtainable from NMR.

Limitations Compared to ¹H NMR:

  • Limited Stereochemical Information: MS generally does not provide information about the stereochemistry or the precise connectivity of atoms in the way that NMR coupling constants do.

  • Destructive Technique: The sample is consumed during the analysis.

Infrared (IR) Spectroscopy

Fundamental Principles: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups.[8]

Information Provided for the Target Molecule: An ATR-FTIR spectrum would show characteristic absorption bands for the functional groups present in N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. Key expected absorptions include:

  • N-H stretch (indole and amide): A broad peak around 3300 cm⁻¹.

  • C=O stretch (amide and ketone): Strong, sharp peaks in the region of 1650-1750 cm⁻¹. The two carbonyl groups may appear as two distinct peaks or as a single broadened peak.[9]

  • C-H stretch (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹, respectively.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Advantages over ¹H NMR:

  • Rapid Functional Group Identification: IR spectroscopy is a quick and easy way to confirm the presence or absence of key functional groups.

  • Solid and Liquid Samples: It can be used to analyze solid and liquid samples directly, often with minimal sample preparation.

Limitations Compared to ¹H NMR:

  • Limited Structural Information: While it identifies functional groups, it provides very little information about the overall molecular structure and connectivity.

  • Complex Spectra: The "fingerprint region" (below 1500 cm⁻¹) can be very complex and difficult to interpret for large molecules.

Summary Comparison of Analytical Techniques

Feature¹H NMR Spectroscopy¹³C NMR SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Obtained Proton environments, connectivity, stereochemistryCarbon skeletonMolecular weight, elemental formula, fragmentation patternsPresence of functional groups
Sensitivity Moderate (mg)Low (mg)High (µg to ng)Moderate (mg)
Sample Requirement ~5-10 mg~20-50 mg~1 µg~1-5 mg
Experiment Time Minutes to hoursMinutes to hoursMinutesMinutes
Destructive? NoNoYesNo

Part 3: Integrated Strategy for Structural Elucidation

For an unambiguous confirmation of the structure of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, an integrated approach utilizing these spectroscopic techniques is essential. The following workflow illustrates how these methods complement each other.

cluster_0 Spectroscopic Analysis Workflow start Synthesized Compound ir IR Spectroscopy (Functional Group ID) start->ir ms Mass Spectrometry (Molecular Formula) start->ms nmr NMR Spectroscopy (¹H & ¹³C) (Connectivity & Stereochemistry) ir->nmr ms->nmr structure Confirmed Structure nmr->structure

Caption: Workflow for the integrated structural elucidation of a novel compound.

Initially, IR spectroscopy would quickly confirm the presence of the key amide and ketone carbonyl groups, as well as the N-H functionalities. Concurrently, high-resolution mass spectrometry would provide the exact molecular formula, C₁₃H₁₂N₂O₂, confirming the elemental composition. Finally, ¹H and ¹³C NMR spectroscopy would be employed to piece together the precise connectivity of the atoms. The ¹H NMR would reveal the proton environments and their neighboring protons, while the ¹³C NMR would confirm the carbon framework. Together, these techniques provide a self-validating system for the unequivocal structural determination of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.

Part 4: Experimental Protocols

The following are generalized, step-by-step methodologies for the key experiments described in this guide.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H spectrum using a standard single-pulse experiment.

    • For the ¹³C spectrum, use a proton-decoupled pulse program.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[10]

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable ion signal.

    • Acquire the mass spectrum in the desired mass range.

    • For HRMS, ensure the instrument is properly calibrated.

    • For MS/MS, select the parent ion of interest and apply collision-induced dissociation (CID) to generate fragment ions.[11]

Protocol 3: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Collection:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.[1]

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Cleaning:

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

Conclusion

The structural characterization of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide serves as an excellent case study for the application of modern spectroscopic techniques. While ¹H NMR spectroscopy provides an unparalleled level of detail regarding the proton framework of the molecule, its true power is realized when used in concert with other analytical methods. ¹³C NMR confirms the carbon skeleton, mass spectrometry provides the molecular formula and fragmentation data, and infrared spectroscopy identifies key functional groups. By integrating the data from these complementary techniques, researchers can achieve a high level of confidence in the proposed structure, a critical step in the journey of drug discovery and development.

References

  • Li, D., et al. (2016). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 14(7), 130. [Link]

  • Sci-Hub. (2022). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link] (Note: A representative YouTube link is used here as the original may not be persistent. The content reflects general knowledge on the topic.)

  • Chemistry LibreTexts. (2023). 1H NMR Spectroscopy. [Link]

  • Kowalska, J. B., & Sajewicz, M. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Acta Chromatographica, 28(2), 237-248. [Link]

  • PubChem. (n.d.). 2-Methylindole. [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Rutgers University. (n.d.). Electrospray Ionization (ESI) Instructions. [Link]

  • University of California, Irvine. (n.d.). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • University of Warsaw. (n.d.). Carbonyl compounds - IR - spectroscopy. [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • Chad's Prep. (2018). IR Spectra of Carbonyl Compounds. [Link] (Note: A representative YouTube link is used here as the original may not be persistent. The content reflects general knowledge on the topic.)

  • University of Washington. (n.d.). fourier transform infrared spectroscopy. [Link]

  • University of California, Santa Barbara. (n.d.). 13-C NMR Protocol for beginners. [Link]

  • EPFL. (n.d.). 13C NMR. [Link]

  • PatSnap. (2025). Differences in NMR vs Mass Spectrometry for Identification. [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

  • Gunda, T. E. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 690. [Link]

  • Oss, M., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(7), 2865-2872. [Link]

  • Das, R. N., & Konar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ISRAPS Bulletin, 24(2), 16-30. [Link]

Sources

Comparative

Comparing biological activity of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide analogs

A Comparative Guide to the Biological Activity of Indol-3-yl-glyoxylamide Analogs Introduction: The Indol-3-yl-glyoxylamide Scaffold as a Privileged Structure In the landscape of medicinal chemistry, certain molecular fr...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of Indol-3-yl-glyoxylamide Analogs

Introduction: The Indol-3-yl-glyoxylamide Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate remarkable versatility, acting as potent ligands for a multitude of biological targets. The indol-3-yl-glyoxylamide core is a quintessential example of such a "privileged structure."[1] Its inherent drug-like properties and the synthetic accessibility of its derivatives have established it as a fertile ground for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of analogs based on this scaffold, with a specific focus on understanding the structure-activity relationships (SAR) that govern their efficacy.

We will use the N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide structure as a central point of discussion to explore how substitutions at key positions—namely the indole N1 and C2 positions, and the amide nitrogen—modulate the pharmacological profile of these compounds. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data, guiding future design and optimization efforts in this promising chemical space.

The Core Molecular Scaffold and Key Substitution Points

The biological activity of this class of compounds is profoundly influenced by the nature and position of various substituents. The diagram below illustrates the core indol-3-yl-glyoxylamide scaffold and highlights the primary sites for chemical modification that will be discussed throughout this guide.

G cluster_0 Indol-3-yl-glyoxylamide Core Structure Indole N1 (Indole N1) N1->Indole   C2 (Indole C2) C2->Indole   C5 (Indole C5) C5->Indole   Amide_N R⁴ (Amide N) Amide_N->Indole  

Caption: Core structure highlighting key modification sites.

Comparative Analysis of Biological Activities

Anticancer Activity

Indol-3-yl-glyoxylamides have been extensively investigated as anticancer agents, with many derivatives showing potent cytotoxicity against a range of cancer cell lines.[2] The primary mechanism for many of these compounds is the disruption of microtubule polymerization, a critical process for cell division.[1]

Structure-Activity Relationship Insights:

  • Amide Substituent (R⁴): The group attached to the amide nitrogen is a major determinant of potency. Aromatic and heterocyclic substituents often enhance anticancer activity.[2][3] For instance, the clinical candidate Indibulin (D-24851) features a p-chlorobenzyl group at the indole N1 position and a pyridin-4-yl moiety on the amide nitrogen.[1]

  • Indole N1 Substitution (R¹): Substitution at the N1 position of the indole ring is generally well-tolerated and can be used to modulate pharmacokinetic properties. Small alkyl or benzyl groups are common.[1]

  • Indole C2 Substitution (R²): Unlike other positions, substitution at the C2 position can be detrimental. However, some studies have synthesized novel derivatives with bulky groups like adamantane at C2, which retained anti-proliferative activity, suggesting this position may tolerate specific modifications.[4][5]

  • Mechanism of Action: Beyond tubulin inhibition, some bis(indolyl)glyoxylamides induce apoptosis by increasing levels of cleaved poly(ADP-ribose) polymerase 1 (PARP1).[2]

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

Compound Analog Type R¹ (Indole N1) R² (Indole C2) R⁴ (Amide N) Cell Line IC₅₀ (µM) Reference
Indibulin Analog 4-chlorobenzyl H pyridin-4-yl HeLa 0.039 [6]
Adamantane Series H Adamantan-1-yl 2,4-dimethylphenyl HepG2 10.56 [4][5]
Bis(indolyl)glyoxylamide H H (Indol-3-yl)ethyl PC-3 Potent [2]

| Pyrazole Acetamide | methyl | H | (3,4,5-trimethoxyphenyl)methyl | MCF-7 | 0.34 |[7] |

Antimicrobial Activity

The indol-3-yl-glyoxylamide scaffold has also shown promise in developing new antimicrobial agents, particularly against drug-resistant bacterial strains.[8]

Structure-Activity Relationship Insights:

  • Indole Ring Substitution (R³): Halogen substitutions, such as a 5-bromo group on the indole ring, have been shown to significantly enhance activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with MIC values in the 0.5–1 µg/mL range.[1]

  • Polyamine Conjugates: Conjugating the indole-glyoxyl moiety to polyamines like spermine can potentiate the activity of existing antibiotics, such as doxycycline, against challenging Gram-negative bacteria like Pseudomonas aeruginosa.[8]

  • Gram-Selectivity: Most derivatives show higher efficacy against Gram-positive bacteria, while activity against Gram-negative bacteria is often limited.[1]

Table 2: Comparative Antimicrobial Activity (MIC Values)

Compound Analog Type Indole Substitution Target Organism MIC (µg/mL) Reference
5-Bromoindole Analog 5-Bromo S. aureus 0.5 - 1 [1]
7-Methylindole-Spermine 7-Methyl S. aureus Strong Activity [8]
Indole-Triazole Analog 1,2,4-Triazole moiety MRSA 3.125 [9]

| Unsubstituted Analog | None | Gram-negative bacteria | Generally Ineffective |[1] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and indole derivatives have long been explored for their anti-inflammatory potential.[10][11] Analogs of the indol-3-yl-glyoxylamide scaffold have been investigated as inhibitors of key inflammatory mediators.

Structure-Activity Relationship Insights:

  • Mechanism of Action: A primary mechanism is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that metabolizes cyclic AMP (cAMP) in immune cells.[1] Increased cAMP levels lead to the suppression of pro-inflammatory cytokines like TNF-α and various interleukins.[12]

  • Key Compound (AWD 12-281): The compound N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (AWD 12-281) is a potent and selective PDE4 inhibitor.[12] It effectively suppresses the release of TNF-α and interleukins IL-2, IL-4, and IL-5 in human inflammatory cells.[12]

  • NF-κB/ERK1/2 Pathways: Other 3-amino-alkylated indoles exert their anti-inflammatory effects by inhibiting nitric oxide production through modulation of the interlinked NF-κB and ERK1/2 signaling pathways.[10]

Table 3: Comparative Anti-inflammatory Activity

Compound Target Assay EC₅₀ / IC₅₀ Reference
AWD 12-281 PDE4 PDE4 Inhibition IC₅₀ = 9.7 nM [12]
AWD 12-281 TNF-α Release LPS-stimulated PBMCs EC₅₀ = 46-121 nM [12]

| GLYC 5 (3-amino-alkylated indole) | NO Production | RAW 264.7 Macrophages | IC₅₀ = 4.22 µM |[10] |

Anticonvulsant Activity

While less explored for the glyoxylamide subset, related indole-containing acetamides have shown significant potential as anticonvulsant agents.[13] The structural similarity suggests that indol-3-yl-glyoxylamides could be a promising area for investigation.

Structure-Activity Relationship Insights from Related Acetamides:

  • Pharmacophore: Studies on related N-substituted aminoacetamides show that linking the acetamide chain to a bicyclic group (like indanyl) results in potent anticonvulsant activity in maximal electroshock (MES) and picrotoxin-induced seizure models.[13]

  • Mechanism: The anticonvulsant activity may be partially due to interaction with neuronal voltage-dependent sodium channels.[13]

  • Future Direction: Given the established neuroactivity of the indole nucleus, synthesizing and screening indol-3-yl-glyoxylamide analogs in anticonvulsant models is a logical and compelling next step.

Structure-Activity Relationship (SAR) Summary

The biological profile of an indol-3-yl-glyoxylamide is a direct consequence of its substitution pattern. The following diagram summarizes the key SAR trends discussed.

SAR_Summary cluster_indole Indole Ring Modifications cluster_amide Amide (R⁴) Modifications cluster_activity Resulting Biological Activity C2_Sub Substitution at C2 (e.g., -CH₃) Antiprion_Dec Decreased/Abolished Antiprion Activity C2_Sub->Antiprion_Dec N1_Sub Substitution at N1 (e.g., -Benzyl) PK_Mod Modulated PK Properties N1_Sub->PK_Mod C5_Sub Substitution at C5 (e.g., -Br) Antimicrobial_Inc Increased Gram-Positive Antimicrobial Activity C5_Sub->Antimicrobial_Inc Amide_Aryl Aromatic/Heterocyclic Group (e.g., Pyridinyl) Anticancer_Inc Increased Anticancer Activity Amide_Aryl->Anticancer_Inc Amide_Alkyl Simple Alkyl Group (e.g., -CH₃) Activity_Dec Decreased/Abolished Activity Amide_Alkyl->Activity_Dec Amide_Polyamine Polyamine Conjugate Antibiotic_Pot Antibiotic Potentiation Amide_Polyamine->Antibiotic_Pot

Caption: Summary of key structure-activity relationships.

Experimental Methodologies

To ensure the reproducibility and validity of the findings discussed, standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the biological activities of these compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Plating: Seed human cancer cells (e.g., HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This protocol is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[14][15]

MES_Workflow start Start: Acclimatize Mice grouping Animal Grouping (n=8-10 per group) - Vehicle Control - Positive Control (e.g., Diazepam) - Test Compound Groups start->grouping dosing Administer Compound (Oral or IP) Allow for absorption (30-60 min) grouping->dosing shock Apply Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) via corneal electrodes dosing->shock observe Observe Seizure Endpoint: Hindlimb Tonic Extension (HLTE) shock->observe data Record Data - Presence or absence of HLTE - Note any neurotoxicity (e.g., ataxia) observe->data analysis Data Analysis Calculate percentage of protection Determine ED₅₀ (effective dose) data->analysis end End of Experiment analysis->end

Caption: Workflow for the Maximal Electroshock (MES) test.

  • Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide animals into groups (n=8-10). Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle, and a positive control group receives a standard drug like diazepam or phenytoin.

  • Timing: Conduct the test at the time of peak effect, typically 30-60 minutes after compound administration.

  • Stimulation: Apply a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

  • Observation: The endpoint is the abolition of the hindlimb tonic extension (HLTE) phase of the seizure. An animal is considered protected if it does not exhibit HLTE.

  • Analysis: The dose that protects 50% of the animals from HLTE (ED₅₀) is calculated using probit analysis. Neurotoxicity (TD₅₀) can also be assessed using tests like the rotarod test.

Conclusion and Future Perspectives

The N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide scaffold and its analogs represent a highly versatile class of compounds with a wide spectrum of demonstrable biological activities. The structure-activity relationship data clearly indicate that modifications to the indole ring and the N-amide substituent are critical for tuning both the potency and the type of activity.

  • Key Findings: Aromatic N-amide substituents are crucial for potent anticancer activity, while halogenation of the indole ring enhances antimicrobial effects. Conversely, substitutions at the indole C2 and the use of simple N-alkyl amides can be detrimental to the activity of certain analogs.[16]

  • Future Directions: There remains significant scope for further exploration. The synthesis of novel analogs focusing on underexplored activities, such as anticonvulsant and antiviral effects, is warranted. Furthermore, optimizing the physicochemical properties of potent lead compounds to improve their oral bioavailability and metabolic stability will be crucial for translating these promising research findings into clinically viable therapeutics.[17] The continued investigation of this privileged scaffold is poised to yield new and effective treatments for a range of human diseases.

References

  • BenchChem. Structure-Activity Relationship (SAR)
  • Raymond, H. R., et al. (2009). Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Journal of Medicinal Chemistry. [Link]

  • American Chemical Society. Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Journal of Medicinal Chemistry.
  • Kafel, A. A., et al. (2023). Structure–Activity Relationship Studies of Indolglyoxyl-Polyamine Conjugates as Antimicrobials and Antibiotic Potentiators. MDPI. [Link]

  • Iannitelli, A., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Bentham Science. Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies. Bentham Science Publisher. [Link]

  • Oh, C.-H., et al. (2003). Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents. PubMed. [Link]

  • Shaikh, T., et al. Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. Semantic Scholar. [Link]

  • ResearchGate. (2023). Synthesis, Characterization and Antimicrobial Activity of Some Novel Mannich Bases of Indole-2,3-dione. ResearchGate. [Link]

  • Anonymous. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]

  • Dittrich, C., et al. (2004). Anti-inflammatory potential of the selective phosphodiesterase 4 inhibitor N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (AWD 12-281), in human cell preparations. PubMed. [Link]

  • Ammendola, M., et al. (2020). 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents. Future Medicinal Chemistry. [Link]

  • Yildirim, I., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific Reports. [Link]

  • Wang, W., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. [Link]

  • Iannitelli, A., et al. (2017). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. MDPI. [Link]

  • Li, J., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]

  • Wang, W., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. PubMed. [Link]

  • Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Siwek, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

  • Korniienko, V., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and Anti-inflammatory Activity of Indole Derivatives. ResearchGate. [Link]

  • Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science. [Link]

  • Colley, H. E., et al. (2016). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.